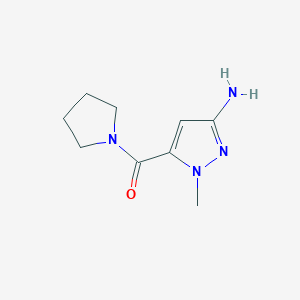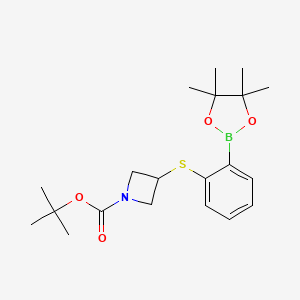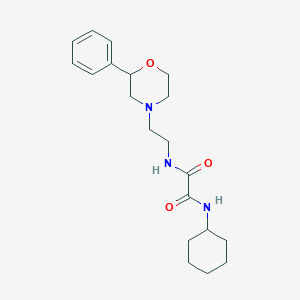
tert-Butyl 4-(piperidin-4-yl)azepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Researchers have focused on synthesizing various derivatives of tert-Butyl 4-(piperidin-4-yl)azepane-1-carboxylate and analyzing their molecular structures. For instance, Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, via intramolecular lactonization, revealing its structure through X-ray diffraction analysis (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014). This work provides insights into the molecular architecture of similar compounds, highlighting the importance of structural analysis in understanding the chemical properties and potential applications of these molecules.
Pharmaceutical Intermediate Synthesis
Several studies have described the synthesis of this compound derivatives as key intermediates for pharmaceutical compounds. Wang et al. (2015) outlined the synthesis of a key intermediate of Vandetanib, showcasing the compound's relevance in drug development (Wang, Wang, Tang, & Xu, 2015). Similarly, Kong et al. (2016) synthesized an intermediate crucial for the production of biologically active compounds like crizotinib, further emphasizing the role of this compound derivatives in the synthesis of therapeutic agents (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Enabling Novel Synthetic Pathways
Research also focuses on exploiting this compound derivatives to enable novel synthetic pathways. For example, Marin et al. (2004) demonstrated the use of tert-Butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates for synthesizing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, providing a new route for the synthesis of these compounds (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004). This highlights the versatility of this compound derivatives in facilitating the synthesis of a wide range of chemical entities.
Exploring Chemical Space with Novel Compounds
Furthermore, Meyers et al. (2009) explored the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound offering a novel entry point into chemical spaces complementary to piperidine ring systems, showcasing the potential of these derivatives in discovering new biological targets (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).
Safety and Hazards
“tert-Butyl 4-(piperidin-4-yl)azepane-1-carboxylate” is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
tert-butyl 4-piperidin-4-ylazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-11-4-5-13(8-12-18)14-6-9-17-10-7-14/h13-14,17H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOUDVIGJAKDNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2885715.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2885722.png)
![2-[(3-bromoimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-benzimidazole](/img/structure/B2885724.png)
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(2-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2885725.png)


![7-[(2,6-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2885728.png)


![5,7-dimethyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2885735.png)

